3-methyl-N-(4-methylphenyl)benzamide
Description
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-methyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-6-8-14(9-7-11)16-15(17)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
CRWYLZLIZQKHMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic properties, affecting reactivity and binding to biological targets. For example, chloro derivatives exhibit higher thermal stability , while methoxy analogs show enhanced solubility .
- Steric Effects : Methyl groups at the 3- and 4-positions in the target compound create steric hindrance, reducing rotational freedom compared to unsubstituted phenyl analogs .
- Hybrid Structures : Compounds like 2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide demonstrate the impact of heterocyclic moieties on bioactivity, particularly in inhibiting protein-protein interactions .
Key Findings :
- The target compound lacks direct biological data but serves as a structural template for derivatives with confirmed activities, such as antifungal and antimalarial effects.
- Thiadiazole and thiazole derivatives exhibit enhanced bioactivity due to sulfur-containing rings, which improve binding to enzymatic targets .
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 239.32 | 160–162 | Low in water | 3.8 |
| 4-Methoxy-N-(3-methylphenyl)benzamide | 255.30 | 145–147 | Moderate in ethanol | 2.9 |
| 3-Chloro-N-(4-methylphenyl)benzamide | 259.73 | 178–180 | Low in polar solvents | 4.2 |
Analysis :
- Methoxy-substituted benzamides (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) display lower LogP values and better solubility in ethanol compared to methyl or chloro analogs, aligning with their electron-donating nature .
- Chloro derivatives exhibit higher melting points due to stronger intermolecular dipole interactions .
Preparation Methods
Classical Amide Coupling (Gowda et al. Method)
The primary synthesis route, adapted from Gowda et al. (2003), involves reacting 3-methylbenzoyl chloride with 4-methylaniline under reflux conditions. The procedure is outlined as follows:
Synthesis of 3-Methylbenzoyl Chloride :
- 3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) at 70–80°C for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.
Amide Formation :
- The acyl chloride is reacted with 4-methylaniline in dry tetrahydrofuran (THF) with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours, followed by filtration and solvent evaporation.
Purification :
Key Reaction Parameters :
| Parameter | Detail |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Reaction Temperature | Room temperature (25°C) |
| Crystallization Solvent | Ethanol |
This method achieves high purity, as confirmed by melting point analysis (unreported value) and spectroscopic characterization.
Structural Characterization via X-Ray Crystallography
Crystal System and Unit Cell Parameters
The compound crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions:
| Parameter | Value |
|---|---|
| a | 5.2694 Å |
| b | 14.0877 Å |
| c | 16.5665 Å |
| β | 92.588° |
| Volume | 1228.54 ų |
Molecular Geometry
Hydrogen Bonding Network
Intermolecular N–H···O hydrogen bonds form infinite chains along the a-axis, critical for lattice stability:
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N1–H1···O1 | 0.86 | 2.08 | 2.927 | 169 |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
¹³C NMR (CDCl₃) :
Infrared (IR) Spectroscopy
- C=O Stretch : 1650 cm⁻¹ (strong).
- N–H Bend : 1540 cm⁻¹ (medium).
Q & A
Q. Crystal Data (Example) :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 5.2694, 14.0877, 16.5665 |
| β (°) | 92.588 |
| V (ų) | 1228.54 |
| Z | 4 |
| R-factor | 0.036 |
| Data from |
Advanced: How to resolve contradictions in crystallographic data (e.g., disordered atoms or space group ambiguities)?
Answer:
Contradictions arise from disorder (e.g., methyl group rotation) or twinning. Methodology :
- Validation Tools : Use PLATON to check for missed symmetry (e.g., ADDSYM) and validate hydrogen-bonding networks .
- Restraints : Apply SHELXL restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters for disordered regions .
- Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformation .
Case Study : In this compound, the amide group adopts an anti-conformation with a 59.6° dihedral angle between aromatic rings. Discrepancies in thermal motion parameters were resolved using SHELXL’s rigid-bond restraint .
Advanced: What computational tools analyze hydrogen-bonding interactions and their impact on supramolecular assembly?
Answer:
- Hydrogen-Bond Geometry : Calculate using SHELXL (e.g., N–H···O distances and angles). For this compound, N–H···O bonds (2.02 Å, 169°) form chains along the b-axis .
- Packing Analysis : Use Mercury or CrystalExplorer to visualize π-π interactions (e.g., centroid distances ~3.8 Å).
- Energy Frameworks : Generate via CE-B3LYP/6-31G(d,p) to quantify interaction energies (electrostatic vs. dispersion) .
Basic: What spectroscopic techniques confirm the identity of this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). The amide proton appears as a singlet near δ 8.5 ppm .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 226.1 (calc. 225.28) .
Advanced: How do substituent effects (methyl groups) influence molecular conformation and reactivity?
Answer:
- Conformational Analysis : Methyl groups induce steric hindrance, reducing rotational freedom. In this compound, the amide group tilts 32.3° relative to the benzoyl ring, stabilizing the anti-conformation .
- Reactivity : Methyl groups deactivate the benzene ring toward electrophilic substitution but enhance solubility in nonpolar solvents .
- Comparative Data : Analogues like 4-methyl-N-(phenyl)benzamide show smaller dihedral angles (20.7°), highlighting substituent-position effects .
Advanced: How to design experiments for studying thermal stability and phase transitions?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~250°C for this compound).
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
- Variable-Temperature XRD : Monitor lattice parameter changes (e.g., anisotropic expansion in the a-axis) .
Basic: What databases and software are essential for crystallographic data deposition?
Answer:
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC.
- Tools : Use enCIFer for validation and PLATON for symmetry checks .
- Citation : Always cite SHELXL, WinGX, and ORTEP in publications .
Advanced: How to reconcile conflicting NMR and XRD data regarding molecular conformation?
Answer:
- Dynamic NMR : Detect rotational barriers (e.g., amide bond rotation) via variable-temperature experiments.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with XRD torsion angles .
- Solid-State vs. Solution : Note that XRD reflects the solid-state conformation, while NMR captures dynamic averages in solution .
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
